A Technical Guide to 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile: Synthesis, Characterization, and Synthetic Utility
A Technical Guide to 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile: Synthesis, Characterization, and Synthetic Utility
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in drug design. This guide focuses on the synthetically rich, albeit sparsely documented, derivative: 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile. This molecule is a highly functionalized heterocyclic building block, featuring four distinct and orthogonally reactive functional groups. We present a comprehensive overview of its physicochemical properties, a proposed, mechanistically sound synthetic pathway, predicted characterization data, and a discussion of its vast potential as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the context of drug discovery and materials science.
Core Physicochemical Properties
The structure of 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is defined by a pyrazole ring substituted at every available position. This dense functionalization provides multiple points for synthetic diversification. The core properties, derived from its structure, are summarized below.
| Property | Value | Derivation |
| Molecular Formula | C₅H₃IN₄O₂ | Calculated |
| Molecular Weight | 278.01 g/mol | Calculated |
| IUPAC Name | 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile | IUPAC Nomenclature |
| Canonical SMILES | CN1C(=C(C(=N1)C#N)I)N(=O)=O | Structure to SMILES |
| InChI Key | (Predicted) | Structure to InChI |
Proposed Synthesis and Mechanistic Considerations
The proposed workflow begins with a readily available precursor and introduces the required functionalities in a stepwise manner.
Caption: Proposed multi-step synthesis of the title compound.
Mechanistic Insights:
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Iodination: The synthesis commences with the iodination of a 1-methyl-3-nitro-1H-pyrazole precursor. The nitro group at the 3-position is a meta-director and deactivating, which favors electrophilic substitution at the C4 position. The use of ceric ammonium nitrate (CAN) as a catalyst with elemental iodine is a powerful method for the regioselective iodination of electron-deficient pyrazoles.[1]
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Formylation: Following iodination, the C5 position is the most activated site for electrophilic substitution. A Vilsmeier-Haack reaction (using phosphoryl chloride and DMF) is the classic and effective method for introducing a formyl group (-CHO) at this position.
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Nitrile Formation: The final conversion of the aldehyde to a nitrile is a standard, high-yielding two-step, one-pot process. First, the aldehyde is condensed with hydroxylamine to form an oxime. Subsequent dehydration of the oxime, often using reagents like acetic anhydride or thionyl chloride, furnishes the target nitrile.
Predicted Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic methods. Based on data from structurally similar compounds, the following analytical profile is predicted for 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile.[1][2][3]
| Technique | Predicted Observation | Rationale |
| ¹H-NMR | Singlet, ~3.8-4.2 ppm (3H) | Corresponds to the N-methyl protons. No other protons are present on the pyrazole ring. |
| ¹³C-NMR | 5 distinct signals | C1 (N-CH₃), C3 (-NO₂), C4 (-I), C5 (-CN), and the nitrile carbon. The C4 signal is expected to be significantly upfield due to the heavy atom effect of iodine. |
| FT-IR (cm⁻¹) | ~2230-2245 (strong)~1540-1560 (strong)~1340-1360 (strong) | C≡N stretch of the nitrile group.Asymmetric NO₂ stretch.Symmetric NO₂ stretch. |
| HRMS (ESI+) | m/z = 278.9350 ([M+H]⁺) | Calculated for [C₅H₄IN₄O₂]⁺. High-resolution mass spectrometry would confirm the elemental composition. |
Synthetic Utility and Applications
The true value of this molecule lies in its capacity as a versatile synthon. Each functional group can be addressed with a high degree of chemical selectivity, making it an ideal starting point for generating libraries of complex derivatives for screening in drug discovery and materials science.
Caption: Potential synthetic transformations of the title compound.
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Cross-Coupling Reactions (C4-Iodo): The carbon-iodine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to install new carbon-carbon and carbon-heteroatom bonds at the 4-position, providing a direct route to novel aryl-, alkyl-, or alkynyl-substituted pyrazoles.[1]
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Nitro Group Reduction (C3-Nitro): The nitro group can be selectively reduced under various conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂) to yield the corresponding 3-amino-pyrazole. This introduces a key nucleophilic site and a valuable group for amide bond formation or further derivatization.
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Nitrile Manipulation (C5-Nitrile): The carbonitrile group is exceptionally versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine or serve as a precursor for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[4]
Experimental Protocols
The following protocols are proposed as a robust starting point for the synthesis and subsequent derivatization of the title compound. As a matter of standard laboratory practice, all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 5.1: Proposed Synthesis via CAN-Mediated Iodination
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Reaction Setup: To a solution of 1-methyl-3-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add elemental iodine (I₂, 1.1 eq).
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Initiation: Add ceric ammonium nitrate (CAN, 2.0 eq) portion-wise over 15 minutes. The reaction is often exothermic.
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Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (4-Iodo-1-methyl-3-nitro-1H-pyrazole) by column chromatography on silica gel.
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Subsequent Steps: Carry the purified intermediate through the formylation and nitrile formation steps as outlined in Section 2.0.
Protocol 5.2: Representative Suzuki Cross-Coupling
This protocol describes a general method for derivatizing the C4-iodo position.
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Reaction Setup: In a reaction vial, combine 4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile (1.0 eq), the desired boronic acid partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
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Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (4:1).
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Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with stirring.
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Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired C4-arylated pyrazole derivative.
Conclusion
4-Iodo-1-methyl-3-nitro-1H-pyrazole-5-carbonitrile represents a quintessential example of a high-value chemical building block. Its densely packed, orthogonally reactive functional groups provide chemists with a powerful platform for the rapid generation of molecular diversity. While not commercially available, its logical synthesis from known precursors makes it an accessible target for research laboratories. The strategic application of this synthon in well-designed synthetic campaigns holds significant promise for accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.
References
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]
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Beilstein Institute. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.[1]
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Smolecule. (2023). 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. Smolecule.[4]
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Scientific Research Publishing. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.[3]
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The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.[2]
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ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate.[5]
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